2-(1-Methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine
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Overview
Description
2-(1-Methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that features both pyrazole and imidazopyridine moieties. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities and structural complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with 2-aminopyridine in the presence of a suitable catalyst and solvent. The reaction conditions often include heating and the use of an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions on the pyrazole or imidazopyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
2-(1-Methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 2-(1-Methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Shares the pyrazole moiety but differs in the substituents and overall structure.
2-Methyl-5-(1H-pyrazol-4-yl)pyridine: Contains a similar pyrazole ring but with different substitution patterns.
Uniqueness
2-(1-Methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine is unique due to its combination of pyrazole and imidazopyridine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H9N5 |
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Molecular Weight |
199.21 g/mol |
IUPAC Name |
2-(1-methylpyrazol-4-yl)-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C10H9N5/c1-15-6-7(5-12-15)9-13-8-3-2-4-11-10(8)14-9/h2-6H,1H3,(H,11,13,14) |
InChI Key |
NYQXWSSAGPUDFK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=NC3=C(N2)C=CC=N3 |
Origin of Product |
United States |
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